
Promestriene
Overview
Description
Promestriene (3-propyl ether, 17-methyl ether estradiol) is a synthetic estrogen derivative designed for localized treatment of vulvovaginal atrophy (VVA) and genitourinary syndrome of menopause (GSM). Its molecular structure includes ether groups at positions 3 and 17 of estradiol, which reduce systemic absorption and enhance local activity . Clinically, it is formulated as a 1% vaginal cream and has demonstrated efficacy in alleviating symptoms like dyspareunia, dryness, and epithelial thinning without significant systemic hormonal effects .
Preparation Methods
Promestriene is synthesized through a series of chemical reactions involving estradiol. The synthetic route typically involves the etherification of estradiol at the 3 and 17β positions with propyl and methyl groups, respectively . The reaction conditions often include the use of appropriate solvents and catalysts to facilitate the etherification process. Industrial production methods focus on optimizing yield and purity while ensuring the safety and efficiency of the process .
Chemical Reactions Analysis
Promestriene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Clinical Applications
-
Genitourinary Syndrome of Menopause (GSM)
- Promestriene has been extensively studied for its effectiveness in alleviating symptoms associated with GSM, such as vaginal dryness and discomfort during intercourse. A study involving women with breast cancer demonstrated that this compound effectively improved GSM symptoms without significantly altering serum estradiol levels, making it a safe option for this population .
-
Vulvovaginal Atrophy (VVA)
- Research indicates that this compound is effective in treating VVA, particularly in postmenopausal women. A study showed significant improvements in vaginal health scores and symptom relief after treatment with this compound . The drug's safety profile is highlighted by its lack of systemic estrogenic effects, which is crucial for patients at risk for breast cancer .
- Postoperative Care in Hypospadias
-
Breast Cancer Survivors
- The use of this compound in breast cancer survivors undergoing adjuvant therapy has been supported by studies showing no significant increase in serum estradiol levels, thus not stimulating the endometrium or affecting gonadotropin concentrations . This makes it an ideal local estrogen therapy for this sensitive population.
Efficacy and Safety Data
This compound's efficacy has been compared with other treatments such as oxytocin. In trials, both drugs improved GSM symptoms; however, this compound showed superior efficacy in enhancing vaginal epithelium thickness and overall symptom relief .
Clinical Findings Table
Case Studies and Research Insights
- Long-term Use and Safety
- Comparative Studies
Mechanism of Action
Promestriene exerts its effects by binding to estrogen receptors in the vaginal tissues. This binding prevents the loss of elasticity and thinning of vaginal tissues, which are common in postmenopausal women due to low estrogen levels . The compound does not appear to convert into estradiol in the body, thus minimizing systemic estrogenic effects .
Comparison with Similar Compounds
Oxytocin Gel
A retrospective study comparing promestriene cream and oxytocin gel found both improved Female Sexual Function Index (FSFI) scores, but this compound was superior in enhancing vaginal epithelial thickness (p < 0.05) . This suggests this compound’s stronger local tissue restoration effects, likely due to its direct estrogenic activity on vaginal mucosa.
Parameter | This compound | Oxytocin Gel |
---|---|---|
FSFI Score Improvement | Comparable | Comparable |
Epithelial Thickness | ↑↑ | ↑ |
Systemic Absorption | Minimal | Minimal |
Table 1: Comparative efficacy of this compound vs. oxytocin gel
Vaginal Estradiol (VE)
A randomized trial comparing this compound, vaginal estradiol (VE), and sodium hyaluronate (NaH) in 91 postmenopausal women found:
- Vaginal Maturation Index (VMI): VE showed higher VMI scores than NaH (p = 0.031), but this compound had the greatest improvement in composite symptom scores (p = 0.031) and sexual activity frequency (p = 0.020) .
- Safety: Neither this compound nor VE altered serum estradiol (E2) levels or endometrial thickness, confirming minimal systemic absorption .
Parameter | This compound | Vaginal Estradiol | Sodium Hyaluronate |
---|---|---|---|
Composite Symptom Score | ↑↑ | ↑ | ↑ |
VMI Improvement | ↑ | ↑↑ | ↑ |
Systemic Hormonal Change | No | No | No |
Table 2: Efficacy and safety in vaginal atrophy treatment
Estriol (E3)
This compound, while synthetic, shares E3’s low systemic absorption but exhibits stronger local efficacy due to its targeted tissue activation .
Intravaginal Tamoxifen
Tamoxifen (10–20 mg) reduced vaginal pH and dyspareunia in postmenopausal women but showed inferior epithelial restoration compared to this compound .
Fractional CO2 Laser
A meta-analysis comparing this compound with fractional CO2 laser therapy for GSM found comparable symptom relief. However, this compound is preferred for patients with contraindications to laser therapy (e.g., active cancer) due to its non-invasive nature and lower cost .
Structural and Functional Analogs
- Estradiol (E2): this compound’s ether groups reduce systemic bioavailability. In rats, percutaneous this compound undergoes hepatic de-etherification to E2, explaining its localized uterotrophic effects without significant serum E2 elevation .
- DHEA (Prasterone): DHEA acts via local conversion to E2 and androgens, whereas this compound directly binds estrogen receptors. Both show low systemic absorption, but DHEA requires enzymatic activation .
Q & A
Basic Research Questions
Q. What experimental models are most suitable for studying Promestriene’s tissue-specific estrogenic activity while minimizing systemic absorption?
- Methodological Answer : Use in vitro models such as estrogen receptor (ER)-positive cell lines (e.g., MCF-7 breast cancer cells) to assess receptor binding affinity and transcriptional activity. Include controls for non-specific binding and compare results to systemic estradiol. For in vivo models, prioritize localized administration (e.g., vaginal epithelium in ovariectomized rodents) to mimic clinical use. Measure serum estradiol levels post-application to confirm minimal systemic absorption . Experimental protocols should adhere to reproducibility standards, including detailed numerical methods and statistical validation of dose-response relationships .
Q. How should researchers design controlled trials to evaluate this compound’s efficacy in treating vaginal atrophy without confounding systemic hormonal effects?
- Methodological Answer : Implement double-blind, placebo-controlled trials with strict inclusion criteria (e.g., postmenopausal women with confirmed vaginal atrophy). Use validated endpoints like the Vaginal Health Index (VHI) and histological analysis of epithelial thickness. Ensure blinding by matching placebo and this compound formulations in appearance, texture, and application protocol. Statistical analysis should include logistic regression models to account for center effects, as demonstrated in recent clinical trials . Follow ethical guidelines for human subject research, including informed consent and IRB approval .
Q. What analytical methods are critical for validating this compound’s chemical purity and stability in preclinical formulations?
- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection to quantify this compound concentrations and identify degradation products. Use nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity, especially for the propoxy and methoxy substituents. Stability studies should follow ICH guidelines, testing under varying temperatures (-20°C to 25°C) and storage durations. Report all data in tables with standard deviations and p-values to ensure transparency .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound’s reported minimal systemic absorption in clinical studies and its potential proliferative effects in estrogen-sensitive tissues observed in vitro?
- Methodological Answer : Conduct pharmacokinetic studies using mass spectrometry to quantify this compound and metabolites in serum and local tissues. Compare results across species (e.g., rodents vs. humans) and administration routes. Use RNA sequencing in in vitro models to identify tissue-specific ER activation pathways. Apply meta-analysis techniques to reconcile clinical and preclinical data, emphasizing variables like dosage, application frequency, and interindividual variability in drug metabolism .
Q. What strategies optimize this compound’s formulation for enhanced local efficacy while maintaining low systemic bioavailability?
- Methodological Answer : Test lipid-based nanoemulsions or mucoadhesive gels to prolong vaginal residence time. Use Franz diffusion cells to measure drug permeation across ex vivo human vaginal mucosa. Pair these with in vivo imaging to track localized vs. systemic distribution. Validate findings using multivariate analysis to identify formulation variables (e.g., particle size, pH) that correlate with efficacy and safety .
Q. How should longitudinal studies be structured to assess this compound’s long-term safety in populations with hormone-sensitive conditions (e.g., breast cancer survivors)?
- Methodological Answer : Design prospective cohort studies with nested case-control analysis. Monitor serum hormone levels, ER expression in biopsy samples, and recurrence rates over ≥5 years. Integrate patient-reported outcomes (PROs) via standardized questionnaires to capture subjective symptoms. Use Cox proportional hazards models to adjust for confounders like adjuvant therapies. Ethical considerations must include rigorous risk-benefit assessments and oncology collaboration .
Q. What computational approaches can predict this compound’s interactions with non-canonical estrogen receptors (e.g., GPER1) or cytochrome P450 enzymes?
- Methodological Answer : Apply molecular docking simulations to model this compound’s binding affinity to GPER1 and compare it to estradiol. Validate predictions with surface plasmon resonance (SPR) assays. For metabolic interactions, use hepatic microsome assays coupled with LC-MS/MS to identify CYP450 isoforms involved in this compound metabolism. Publish raw datasets and code in supplementary materials to enable reproducibility .
Properties
CAS No. |
39219-28-8 |
---|---|
Molecular Formula |
C22H32O2 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
(8R,9S,13S,14S)-17-methoxy-13-methyl-3-propoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C22H32O2/c1-4-13-24-16-6-8-17-15(14-16)5-7-19-18(17)11-12-22(2)20(19)9-10-21(22)23-3/h6,8,14,18-21H,4-5,7,9-13H2,1-3H3/t18-,19-,20+,21?,22+/m1/s1 |
InChI Key |
IUWKNLFTJBHTSD-QIKJAYGVSA-N |
SMILES |
CCCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4OC)C |
Isomeric SMILES |
CCCOC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CCC4OC)C |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4OC)C |
Key on ui other cas no. |
39219-28-8 |
Pictograms |
Irritant; Health Hazard |
Synonyms |
(17β)-17-Methoxy-3-propoxyestra-1,3,5(10)-triene; 3-Propoxy-17β-methoxyestra-_x000B_1,3,5(10)-triene; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.